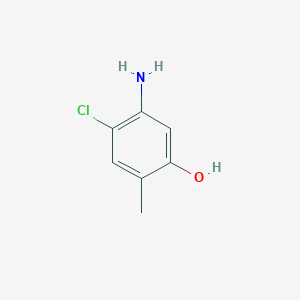

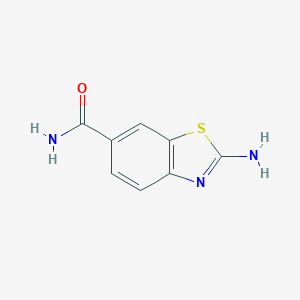

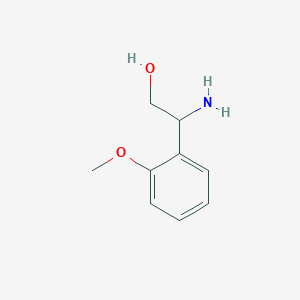

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile (5-APPCN) is an organic compound that has been studied for its potential applications in various fields of science. 5-APPCN is a relatively new compound, and its properties and effects are still being investigated.

Applications De Recherche Scientifique

Chemistry and Synthesis of Heterocycles

The chemistry of pyrazoline derivatives, including 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, is a rich field due to the compound's potential as a building block for the synthesis of heterocyclic compounds. These compounds are valued for their broad applicability in medicinal chemistry, showcasing a range of biological activities. The synthesis of pyrazoline derivatives has been explored to yield compounds with significant anticancer activities, emphasizing the role of pyrazoline as an electron-rich nitrogen carrier with dynamic applications (Ray et al., 2022). Moreover, the exploration of pyrazolines in therapeutic applications further highlights their importance, with various derivatives found to possess diverse biological properties, stimulating ongoing research (Shaaban et al., 2012).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

In the synthesis of pyrazolo[1,5-a]pyrimidines, the regio-orientation and regioselectivity of reactions involving aminopyrazoles, such as 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, are crucial. These reactions, especially with 1,3-bielectrophilic reagents, lead to controversies in literature due to the comparable nucleophilicity of the exocyclic and endocyclic NH groups. Understanding these processes is vital for clarifying the structural assignments of the resulting compounds, with implications for their pharmacological applications (Mohamed & Mahmoud, 2019).

Pharmaceutical and Biological Applications

Pyrazoline and its derivatives are recognized for their significant pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This diversity underscores the compound's versatility in drug development, offering a promising scaffold for the design of new therapeutic agents (Ganguly & Jacob, 2017). The compound's utility in synthesizing heterocycles, such as pyrazolo-imidazoles, thiazoles, and other classes, further illustrates its critical role in medicinal chemistry, underlining the ongoing need for innovative transformations to develop new pharmacological agents (Gomaa & Ali, 2020).

Propriétés

IUPAC Name |

3-amino-5-(3-aminopropyl)-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c8-3-1-2-6-5(4-9)7(10)12-11-6/h1-3,8H2,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALOEZGCFHDEHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=C(C(=NN1)N)C#N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368490 |

Source

|

| Record name | 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

890609-52-6 |

Source

|

| Record name | 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B111120.png)

![2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B111123.png)

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B111140.png)